Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRBZNPSXBLVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Magnesium Chloride-Mediated Condensation
A study demonstrated the use of magnesium chloride (MgCl₂) as a Lewis acid catalyst to facilitate the condensation between ethyl malonate and 4-bromobenzoyl chloride. The reaction proceeds via the following steps:
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Formation of the active ester : 4-Bromobenzoyl chloride reacts with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form an imidazolide intermediate.
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Nucleophilic attack : Potassium ethyl malonate, activated by MgCl₂ and triethylamine, attacks the imidazolide to form the β-keto ester.
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Work-up : The crude product is purified via column chromatography (hexane/ethyl acetate), yielding 55–60% of the target compound.
Key conditions :
Continuous Flow Reactor Optimization
Industrial-scale synthesis often employs continuous flow reactors to improve yield and reduce reaction time. A patent described the use of automated systems with cesium carbonate as a base, achieving 75–85% yield under ambient pressure. This method minimizes side reactions such as decarboxylation, which are common in batch processes.
Knoevenagel Condensation Approaches
Knoevenagel condensation is an alternative route, particularly effective for introducing the methyl group at the α-position. This method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base.
Sodium Ethoxide-Catalyzed Reaction
In a representative procedure:
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Base activation : Sodium ethoxide deprotonates ethyl acetoacetate, forming a nucleophilic enolate.
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Aldol addition : The enolate attacks 4-bromobenzaldehyde, forming a β-hydroxy intermediate.
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Dehydration : Heating under reflux eliminates water, yielding the α,β-unsaturated ketone.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, producing the saturated β-keto ester.
Yield : 70–78% after purification via recrystallization (ethanol/water).
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the Knoevenagel step. A study reported a 20-minute reaction at 100°C with piperidine as the organocatalyst, achieving 82% yield and >95% purity. This method reduces energy consumption by 40% compared to conventional heating.
Catalytic Deacetylation of β-Keto Acids
A patent disclosed a novel deacetylation method using calcium oxide (CaO) or barium hydroxide (Ba(OH)₂) to convert β-keto acids into their ethyl esters.
Calcium Oxide-Mediated Procedure
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Esterification : 3-(4-Bromophenyl)-2-methyl-3-oxopropanoic acid is refluxed with ethanol and CaO.
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Neutralization : The mixture is treated with dilute sulfuric acid to precipitate calcium sulfate.
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Distillation : The crude ester is distilled under reduced pressure (boiling point: 154.9°C).
Advantages :
Comparative Analysis of Methods
| Method | Catalyst/Base | Yield (%) | Purity (%) | Scale |
|---|---|---|---|---|
| Claisen Condensation | MgCl₂ | 55–60 | 97 | Lab (1–100 g) |
| Knoevenagel | NaOEt/Piperidine | 70–82 | 95–99 | Pilot (1–10 kg) |
| Catalytic Deacetylation | CaO | 88–90 | 99 | Industrial (>100 kg) |
Key findings :
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, water).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate is primarily investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the synthesis of various bioactive compounds.
Case Study: Antitumor Activity
Recent studies have highlighted the compound's role in synthesizing thiazolopyrimidines, which exhibit significant antitumor activity. The synthesis involves a three-component Biginelli condensation reaction that yields compounds with high inhibitory effects against tumor cell lines. For instance, one study reported a yield of 90% for a derivative synthesized using this compound as a precursor .
| Compound | Yield (%) | Activity |
|---|---|---|
| Thiazolopyrimidine | 90 | High antitumor activity |
| Other derivatives | Varies | Varies by structure |
Agricultural Applications
The compound has also been explored for its utility in agricultural science, particularly as a plant growth regulator.
Case Study: Plant Growth Regulation
A patent describes the use of malonic acid derivatives, including those derived from this compound, to enhance crop yield and regulate plant growth. The compound was noted to work synergistically with agents like ethephon to promote growth responses in various crops .
| Application | Effect |
|---|---|
| Crop yield enhancement | Significant increase reported |
| Growth regulation | Synergistic effects with ethephon |
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important building block for various chemical reactions.
Case Study: Synthesis of Complex Molecules
The compound is utilized in multi-step synthesis processes where it acts as a key intermediate. Studies have demonstrated its effectiveness in reactions such as alkylation and condensation, leading to complex organic molecules with diverse functionalities .
| Reaction Type | Outcome |
|---|---|
| Alkylation | Formation of new carbon-carbon bonds |
| Condensation | Synthesis of complex heterocycles |
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Substituent Variations in the Ester Group
- Methyl vs. Ethyl Ester Derivatives: Replacement of the ethyl ester with a methyl group (methyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate) retains the core structure but alters lipophilicity and steric bulk. The methyl analog is synthesized in 41% yield as a colorless liquid, with NMR data confirming structural integrity . Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters, which may affect reaction efficiency in specific synthetic pathways.
Halogen Substituent Position and Identity
- 4-Bromophenyl vs. 2-Fluorophenyl: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate replaces bromine with fluorine at the ortho position of the phenyl ring.
- 4-Bromobenzyl vs. 4-Bromophenyl: Ethyl 2-(4-bromobenzyl)-3-cyclopropyl-3-oxopropanoate introduces a bromobenzyl group and a cyclopropyl substituent. This modification increases steric complexity and may enhance metabolic stability in drug design. The compound is synthesized in 67% yield as a yellow oil using DIPEA and LiCl in THF .
Functional Group Additions
- Nitro and Benzoyl Groups: Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate incorporates a nitro group and benzoyl moiety, enabling stereoselective applications. The nitro group enhances electrophilicity, facilitating Michael addition reactions, as demonstrated in organocatalytic syntheses .
- Aminopyridine Derivatives: Compounds like ethyl 3-[(5-chloropyridine-2-yl)amino]-2-methyl-3-oxopropanoate replace the bromophenyl group with a chloropyridine ring. This substitution introduces hydrogen-bonding capabilities, altering biological target interactions (e.g., enzyme inhibition) .
Physical Properties
Biological Activity
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate (CAS Number: 52884-49-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃BrO₃
- Molecular Weight : 285.13 g/mol
- Structure : The compound features a bromophenyl group, an oxopropanoate moiety, and an ethyl ester, contributing to its reactivity and biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of bacterial and fungal strains, making it a candidate for further pharmacological development .
- Anticancer Potential : Research indicates that this compound may inhibit cancer cell growth. It has shown efficacy in modulating pathways associated with apoptosis, particularly through interactions with Bcl-2 family proteins, which are crucial in regulating cell death .
- Anti-inflammatory Effects : Some studies have suggested that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, particularly those linked to cancer progression. For instance, it has been shown to bind to Bcl-2 and Bcl-xL proteins with high affinity, leading to reduced tumor growth in vitro .
- Receptor Modulation : Its structural features allow it to engage in hydrogen bonding and π-π interactions with biological macromolecules, potentially modulating receptor activity and influencing various signaling pathways .
Case Studies
- Anticancer Activity : In a study assessing the effects of this compound on small cell lung cancer (SCLC) lines, the compound demonstrated significant cytotoxicity with IC₅₀ values in the nanomolar range. This suggests a robust potential for development as an anticancer agent .
- Microbial Inhibition : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, suggesting potential applications in treating infections.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate?
- The compound is synthesized via C-alkylation of 2-bromo-1-(4-bromophenyl)ethanone with ethyl 3-oxobutanoate under basic conditions, followed by purification via silica gel chromatography . Alternatively, it can be derived from 1-(4-bromophenyl)propan-1-one through a ketone-based condensation reaction, yielding 41% after optimization . Key steps include refluxing in ethanol and monitoring reaction progress via TLC.
Q. How can the structure of this compound be validated using spectroscopic techniques?
- ¹H NMR : Peaks at δ 7.84 (m, 2H, aromatic), δ 4.34 (q, 1H, CH), δ 3.68 (m, 3H, OMe), and δ 1.49 (d, 3H, CH₃) confirm the ester and methyl substituents .
- ¹³C NMR : Signals at δ 194.7 (ketone carbonyl), δ 171.0 (ester carbonyl), and δ 134.5–128.9 (aromatic carbons) validate the backbone .
- IR : Absorptions at 1745 cm⁻¹ (ester C=O) and 1696 cm⁻¹ (ketone C=O) are diagnostic .
Q. What are the common reactivity patterns of this β-keto ester in organic synthesis?
- The α-proton adjacent to the ketone is acidic (pKa ~10–12), enabling enolate formation for alkylation or Michael additions . The bromophenyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
Advanced Research Questions
Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?
- Use SHELXTL or SHELXL for structure refinement. Validate geometry with ORTEP-3 to visualize thermal ellipsoids and detect disorder . Check for R-factor convergence (<5% discrepancy) and validate hydrogen bonding via Mercury software .
Q. What strategies address contradictions in reaction yields during scale-up synthesis?
- Case Study : A 41% yield in small-scale synthesis vs. 48% in a tert-butyl analog suggests steric/electronic effects. Optimize stoichiometry (e.g., excess ethyl 3-oxobutanoate) and use high-purity reagents. Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis) .
Q. How does the bromophenyl substituent influence metabolic stability in biological studies?
- Computational predictions (e.g., SwissADME) indicate that the bromine atom reduces CYP450-mediated oxidation, enhancing metabolic stability. However, in vitro assays with liver microsomes are required to validate this hypothesis .
Q. What in silico tools predict the site of electrophilic/nucleophilic attack in derivatization reactions?
- DFT calculations (Gaussian 09) using B3LYP/6-31G(d) identify the β-keto carbonyl as the most electrophilic site (Fukui f⁻ indices >0.25). For nucleophilic substitution, the bromine atom shows high leaving-group potential (NBO charges: -0.42) .
Methodological Guidance
- Synthesis Optimization : Use anhydrous conditions (e.g., molecular sieves) to minimize ester hydrolysis .
- Data Validation : Cross-reference NMR shifts with analogs (e.g., 4-fluorophenyl derivatives show δ 7.62–7.84 aromatic shifts) to confirm substituent effects .
- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
